Glycyl tyrosine

Vue d'ensemble

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Glycyl tyrosine can be synthesized through a condensation reaction between glycine and tyrosine. One common method involves the use of N-chloroacetyl-L-tyrosine and concentrated aqueous ammonia in an ammonolysis reaction. The reaction is carried out at a temperature of 40-50°C and a pressure of -0.08 to -0.10 MPa. After the reaction, excess aqueous ammonia is removed by reduced-pressure distillation, and the crude product is purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of readily available and cost-effective raw materials such as chloroacetyl chloride, tyrosine, and ammoniacal liquor. The reaction scheme is optimized to reduce costs and improve yield, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Glycyl tyrosine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of this compound .

Applications De Recherche Scientifique

Glycyl tyrosine has been identified as a compound with significant biological activity. It functions as a signaling molecule that can modulate cellular functions and metabolic pathways. The structural properties of this compound allow it to interact with various biomolecules, including enzymes and receptors, potentially influencing their activity .

Antioxidant Properties

This compound demonstrates notable antioxidant capabilities, acting as a radical scavenger that inhibits lipid peroxidation. This property is crucial in protecting cells from oxidative damage, making it a candidate for therapeutic applications in conditions associated with oxidative stress .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by modulating the release of pro-inflammatory cytokines and mediators. This compound inhibits the expression of enzymes involved in inflammatory processes, suggesting potential use in treating inflammatory diseases .

Pharmaceutical Applications

This compound's unique properties make it a valuable candidate for various pharmaceutical applications.

Synthesis of Derivatives

Research indicates that this compound is instrumental in synthesizing triorganotin derivatives with significant biomedical applications. These derivatives have exhibited anti-inflammatory, antimicrobial, and cardiovascular activities. For example, some derivatives demonstrated comparable anti-inflammatory effects to established drugs like phenylbutazone in animal models .

| Derivative | Activity | Comparison |

|---|---|---|

| Ph3Sn(Gly-Val) | Anti-inflammatory | Comparable to phenylbutazone |

| Ph3Sn(Gly-Gly) | Antimicrobial | Effective against gram-positive and gram-negative bacteria |

Clinical Applications

In clinical settings, this compound is being explored for its role in skincare products due to its ability to enhance collagen synthesis and promote wound healing. Studies have shown that it stimulates fibroblast proliferation, which is essential for healthy skin repair . Additionally, its potential anti-fatigue effects may improve cognitive function by regulating neurotransmitters involved in energy metabolism .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

- Study on Anti-inflammatory Activity : In vivo studies using carrageenan-induced paw edema models demonstrated that triphenyltin(IV) derivatives of this compound exhibited significant anti-inflammatory properties, suggesting their potential as new therapeutic agents for inflammation-related conditions .

- Antioxidant Efficacy : Research indicates that this compound can effectively reduce oxidative stress markers in various cell types, supporting its use as a protective agent against cellular damage caused by free radicals .

- Skincare Applications : Clinical trials have shown that topical formulations containing this compound can enhance wound healing rates and improve skin elasticity by promoting collagen production .

Mécanisme D'action

The mechanism of action of glycyl tyrosine involves its interaction with specific molecular targets and pathways. In biological systems, it is metabolized into its constituent amino acids, glycine and tyrosine, which play crucial roles in protein synthesis and cellular metabolism. Tyrosine, in particular, is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glycyl-L-alanine: Another dipeptide composed of glycine and alanine.

Glycyl-L-phenylalanine: A dipeptide consisting of glycine and phenylalanine.

Alanyl-L-tyrosine: A dipeptide formed from alanine and tyrosine.

Uniqueness of Glycyl Tyrosine

This compound is unique due to its specific combination of glycine and tyrosine, which imparts distinct properties such as enhanced solubility and stability in cell culture media. This makes it particularly valuable in biopharmaceutical applications where high concentrations of tyrosine are required .

Activité Biologique

Glycyl tyrosine (Gly-Tyr) is a dipeptide composed of glycine and L-tyrosine, notable for its biological activities and potential therapeutic applications. This article delves into its biological activity, focusing on its antioxidant, anti-inflammatory properties, and its role in nutrition, particularly in parenteral nutrition.

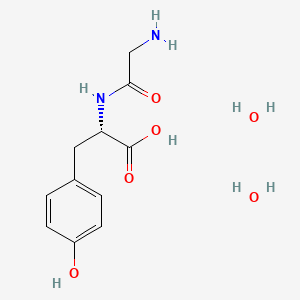

- Chemical Formula : C₁₁H₁₄N₂O₄

- Molecular Weight : 226.24 g/mol

- Structure : Gly-Tyr consists of a glycine molecule linked to a tyrosine molecule via a peptide bond.

Antioxidant Activity

This compound exhibits significant antioxidant properties , primarily through its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders.

- Mechanism : The phenolic hydroxyl group present in tyrosine contributes to the radical scavenging ability of Gly-Tyr. It can donate electrons to stabilize free radicals, preventing cellular damage .

Table 1: Antioxidant Properties of this compound

| Property | Description |

|---|---|

| Radical Scavenging | Effective in neutralizing reactive oxygen species (ROS) |

| Lipid Peroxidation Inhibition | Prevents oxidative damage to lipids |

| Clinical Relevance | Potential therapeutic agent for oxidative stress-related diseases |

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties . It modulates the release and activity of inflammatory mediators, which can be beneficial in managing chronic inflammatory conditions.

- Mechanism : Gly-Tyr inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines. It also suppresses enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation .

Table 2: Anti-inflammatory Effects of this compound

| Effect | Mechanism |

|---|---|

| Cytokine Modulation | Reduces pro-inflammatory cytokines and enhances anti-inflammatory responses |

| Enzyme Inhibition | Suppresses COX-2 and iNOS expression |

| Clinical Applications | Potential use in treating conditions like arthritis and cardiovascular diseases |

Nutritional Role

This compound serves as an important source of tyrosine in parenteral nutrition. Studies have shown that it can effectively maintain plasma tyrosine levels, facilitating normal growth and nitrogen metabolism.

Case Study: Parenteral Nutrition in Rats

A study involving male Wistar rats demonstrated that glycyl-L-tyrosine supplementation during total parenteral nutrition resulted in:

- Weight Gain : Rats receiving Gly-Tyr showed improved weight gain compared to those on phenylalanine-deficient diets.

- Nitrogen Retention : Enhanced nitrogen retention was observed, indicating better protein metabolism .

Table 3: Effects of this compound in Parenteral Nutrition

| Parameter | Control Group (Complete Amino Acids) | Phenylalanine Deficient Group | This compound Supplemented Group |

|---|---|---|---|

| Weight Gain (g) | Higher | Lower | Higher |

| Nitrogen Retention (%) | 67% | Lower | Normal |

| Plasma Tyrosine Levels | Normal | Low | Normal |

Propriétés

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.2H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);2*1H2/t9-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELZBUAWAUZDLF-WWPIYYJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CN)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192736 | |

| Record name | Glycyl tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39630-46-1 | |

| Record name | Glycyl tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039630461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYL TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269373P3AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While glycyl tyrosine itself may not be the primary target in many studies, its interaction with enzymes like carboxypeptidase A provides valuable insights into enzymatic mechanisms. [, ] For instance, research shows that in the crystalline enzyme-substrate complex, solid-state NMR can be used to determine the extent of this compound's amide bond cleavage by carboxypeptidase A. [] This interaction helps understand the enzyme's substrate specificity and catalytic process.

A: this compound's molecular formula is C11H14N2O4, and its molecular weight is 238.24 g/mol. [] Various spectroscopic techniques, including NMR and vibrational spectroscopy, have been employed to elucidate its structure. [, ] For instance, NMR studies have been crucial in understanding the conformation of this compound when bound to enzymes like carboxypeptidase A. []

A: this compound's stability under various pH conditions and temperatures is an area of ongoing research. [, , ] Studies have shown that its stability can be influenced by factors like acetylation of the tyrosine residue. [] Understanding its stability profile is crucial for developing suitable formulations and storage conditions, particularly for its potential applications in parenteral nutrition and drug delivery. [, ]

A: Quantum chemical calculations have been employed to investigate intramolecular vibrational redistribution and energy transfer processes in this compound and its cation radicals. [] These calculations provide valuable insights into the molecule's energy landscape and its behavior upon excitation, which can be relevant for understanding photodissociation processes.

A: Modifications to the structure of this compound, such as iodination of the tyrosine residue, have been explored for various applications. [, ] For example, iodinated cholyl-glycyl-tyrosine has been used to study bile salt transport in rat hepatocytes. [] These studies demonstrate how structural modifications can influence the molecule's interaction with biological systems and its suitability for specific applications.

A: this compound's stability can be affected by factors such as pH, temperature, and enzymatic degradation. [, ] Research has focused on developing stable formulations for its potential use in parenteral nutrition, where maintaining its integrity during storage and delivery is crucial. [, ]

A: While specific SHE regulations regarding this compound are not explicitly mentioned in the provided research, researchers adhere to general laboratory safety protocols and handle chemicals responsibly. [] This includes proper waste disposal, minimizing exposure to potentially hazardous substances, and following established guidelines for chemical storage and handling.

A: Research on this compound's PK/PD profile primarily focuses on its use in parenteral nutrition. [, , ] Studies have investigated its absorption, distribution, metabolism, and excretion to ensure its safety and efficacy as a source of tyrosine and glycine. [, , ] For example, research has explored its impact on plasma amino acid concentrations in patients with acute renal failure. []

A: While this compound itself might not have a direct therapeutic effect, its efficacy lies in its role as a nutrient source and a tool for studying biological processes. [, , ] In vivo studies have demonstrated its ability to improve nutritional status in malnourished hemodialysis patients when administered as part of a parenteral nutrition regimen. []

ANone: The provided research articles do not offer detailed information regarding these aspects of this compound.

A: Early research on this compound focused on understanding its role as a substrate for enzymes like pepsin and carboxypeptidase A, providing fundamental insights into enzyme kinetics and mechanisms. [, , , ] Over time, research expanded to explore its potential in parenteral nutrition, particularly for individuals with impaired digestive or absorptive functions. [, ] Advancements in analytical techniques, such as solid-state NMR and computational chemistry, have further enriched our understanding of its structural properties and interactions with biological systems. [, ]

A: this compound research exemplifies cross-disciplinary collaboration, encompassing fields like biochemistry, enzymology, analytical chemistry, and pharmaceutical science. [, , , ] For instance, understanding its interaction with enzymes like carboxypeptidase A has implications for designing more efficient proteases with applications in biotechnology and medicine. [, ] Similarly, its use in parenteral nutrition highlights the synergy between nutritional science and pharmaceutical formulation development. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.